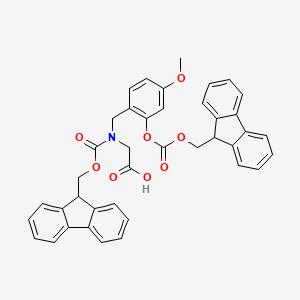

Fmoc-(Fmoc-Hmb)-Gly-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-(Fmoc-Hmb)-Gly-OH is a compound that belongs to the class of Fmoc-modified amino acids and peptides. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is widely used as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions. The compound this compound is specifically designed to enhance the stability and solubility of peptides during synthesis, making it a valuable tool in the field of peptide chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(Fmoc-Hmb)-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the glycine residue to a solid support, followed by the sequential addition of the Fmoc-Hmb group. The Fmoc group is introduced using Fmoc-Cl in the presence of a base such as sodium carbonate in a solvent like dioxane . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques allows for the efficient production of large quantities of the compound. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-(Fmoc-Hmb)-Gly-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling: Formation of peptide bonds with other amino acids or peptides.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The primary product formed from the reactions involving this compound is the desired peptide sequence with the Fmoc group removed. Side products may include incomplete peptides or peptides with side-chain modifications, depending on the reaction conditions.

Applications De Recherche Scientifique

Fmoc-(Fmoc-Hmb)-Gly-OH has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Facilitates the study of protein-protein interactions and enzyme functions.

Medicine: Plays a role in the development of peptide-based therapeutics and diagnostics.

Industry: Utilized in the production of peptide-based materials and nanostructures

Mécanisme D'action

The mechanism of action of Fmoc-(Fmoc-Hmb)-Gly-OH involves the stabilization of peptide chains during synthesis. The Fmoc group provides steric hindrance and hydrophobic interactions, which prevent aggregation and promote solubility. This allows for the efficient formation of peptide bonds and the production of high-purity peptides .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Gly-OH: A simpler version without the Hmb group.

Fmoc-Lys(Boc)-OH: Contains a lysine residue with a Boc-protected side chain.

Fmoc-Ala-OH: Contains an alanine residue instead of glycine.

Uniqueness

Fmoc-(Fmoc-Hmb)-Gly-OH is unique due to the presence of the Hmb group, which enhances the stability and solubility of peptides during synthesis. This makes it particularly useful for the synthesis of difficult peptides that are prone to aggregation .

Propriétés

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H33NO8/c1-46-26-19-18-25(37(20-26)49-40(45)48-24-36-33-16-8-4-12-29(33)30-13-5-9-17-34(30)36)21-41(22-38(42)43)39(44)47-23-35-31-14-6-2-10-27(31)28-11-3-7-15-32(28)35/h2-20,35-36H,21-24H2,1H3,(H,42,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNVZXPLIIKRSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H33NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What challenges arise during the solid-phase synthesis of glycine-rich peptides, and how does Fmoc-(Fmoc-Hmb)-Gly-OH help overcome them?

A: Glycine-rich peptides often exhibit a high tendency to form β-sheet structures even during synthesis, leading to incomplete aminoacylation reactions on the resin. [] This poses a significant obstacle to achieving satisfactory yields. The research by Cordeiro et al. demonstrated that utilizing this compound, in conjunction with CLEAR amide resin and lithium chloride, successfully inhibited the premature formation of β-sheets during the synthesis of a glycine-rich acanthoscurrin fragment. [] While the exact mechanism remains unclear, it is likely that the bulky 2-hydroxy-4-methoxybenzyl (Hmb) group on the this compound disrupts the formation of ordered β-sheet structures, allowing for more efficient coupling reactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)

![Acetic acid, 2-[(2-iodophenyl)Methoxy]-, ethyl ester](/img/new.no-structure.jpg)